molecular formula C5H10ClNO3 B151321 (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 441067-49-8

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B151321
CAS RN: 441067-49-8
M. Wt: 167.59 g/mol
InChI Key: YEJFFQAGTXBSTI-MMALYQPHSA-N
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Description

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 4-hydroxyproline hydrochloride, is a naturally occurring amino acid derivative that is widely used in the fields of biochemistry and pharmaceuticals. It is an important intermediate in the synthesis of many compounds, including peptide drugs, and is used as a building block for the production of a variety of organic compounds. 4-hydroxyproline hydrochloride is also an important component of many enzymes and proteins, and is involved in a variety of biochemical and physiological processes.

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are identified as potential inhibitors to microbes used in the fermentation process to produce biorenewable chemicals. This review discusses the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae. It aims to identify metabolic engineering strategies to enhance microbial robustness against these acids, focusing on damage to cell membranes and the decrease of microbial internal pH as key effects of carboxylic acid toxicity (Jarboe, Royce, & Liu, 2013).

Antioxidant and Antimicrobial Activity

Biologically Active Compounds of Plants

This review explores the structure-related antioxidant, microbiological, and cytotoxic activity of selected natural carboxylic acids. It investigates how structural differences among the acids affect their biological activities, highlighting the potent antioxidant activity of rosmarinic acid compared to others. The review also notes the variability in antimicrobial properties based on microbial strain and experimental conditions, suggesting potential applications in pharmaceuticals and food preservation (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis and Medical Applications

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, has been identified as a key chemical for synthesizing value-added chemicals, including those for drug synthesis. This review highlights the flexibility of levulinic acid's functional groups, which enables its use in various drug synthesis processes. It emphasizes the potential of levulinic acid in reducing drug synthesis costs and simplifying complex synthesis steps, offering insights into its application in cancer treatment, medical materials, and other medical fields (Zhang et al., 2021).

Corrosion Inhibition

Organic Corrosion Inhibitors in Acidic Solutions

This review discusses the use of organic inhibitors, including carboxylic acids, for protecting metals and alloys from corrosion in acidic cleaning processes. It explains the role of heteroatoms (O, S, N, and P) and π-electrons in these molecules, which act as corrosion inhibitors by participating in adsorption processes. This research underscores the economic and effective application of organic inhibitors in industrial cleaning and maintenance, highlighting their importance in prolonging the life of metal structures and components (Goyal et al., 2018).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cis-4-Hydroxy-L-Proline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit collagen synthesis, a process crucial for the structural integrity of various tissues . This interaction with collagen synthesis pathways highlights its potential role in influencing the structure and function of tissues.

Cellular Effects

Cis-4-Hydroxy-L-Proline Hydrochloride has been observed to have significant effects on cellular processes. It can block myotube formation and expression of sarcomeric myosin heavy chain in C2C12 murine skeletal muscle cells . It also inhibits the proliferation of certain cancer cell lines, such as the murine Panc02 pancreatic carcinoma cell line .

Molecular Mechanism

The molecular mechanism of action of Cis-4-Hydroxy-L-Proline Hydrochloride involves its interaction with collagen synthesis pathways. By inhibiting this process, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of Cis-4-Hydroxy-L-Proline Hydrochloride can vary with different dosages in animal models

Metabolic Pathways

Cis-4-Hydroxy-L-Proline Hydrochloride is involved in specific metabolic pathways. It is known to interact with enzymes involved in collagen synthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

properties

IUPAC Name

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633586
Record name (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

441067-49-8
Record name (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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